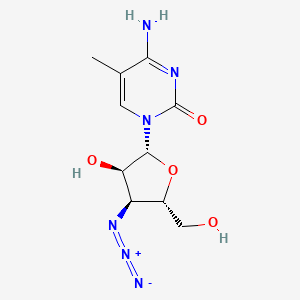![molecular formula C19H24N2O2 B2512679 4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine CAS No. 2380070-94-8](/img/structure/B2512679.png)
4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPP and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
MPP acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease.
Biochemical and physiological effects:
MPP has been shown to increase dopamine levels in the brain, which has a range of biochemical and physiological effects. Dopamine is involved in the regulation of movement, mood, and motivation, and an increase in dopamine levels can lead to improvements in these areas. MPP has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments, including its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. However, MPP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on MPP, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is also needed to optimize the synthesis of MPP and improve its purity and yield. Additionally, the mechanisms underlying the neuroprotective effects of MPP need to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of MPP involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base to form 1-(3-methoxybenzyl)piperidine. This intermediate is then reacted with 4-hydroxy-2-methoxypyridine in the presence of a dehydrating agent to form MPP. The synthesis of MPP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Scientific Research Applications
MPP has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. MPP acts as a selective inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease in animal models.
Properties
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-19-6-2-4-16(12-19)13-21-11-3-5-17(14-21)15-23-18-7-9-20-10-8-18/h2,4,6-10,12,17H,3,5,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQTRJXJOHKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

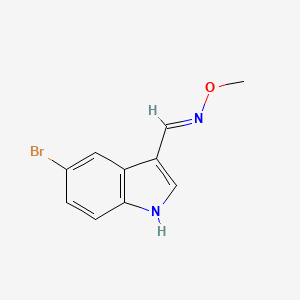
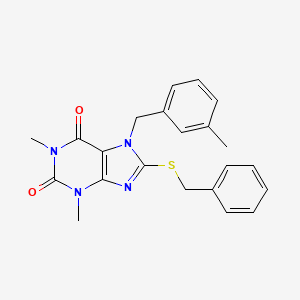


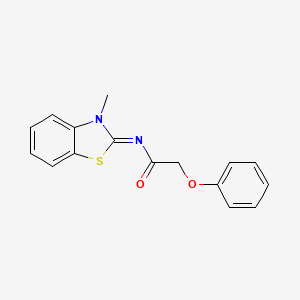
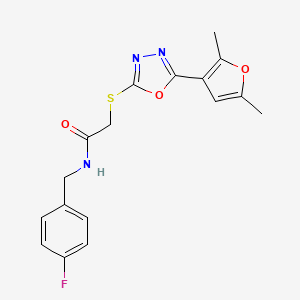
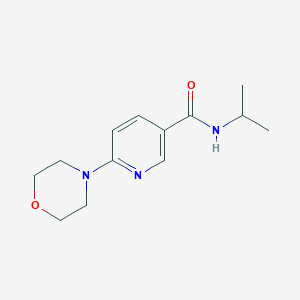

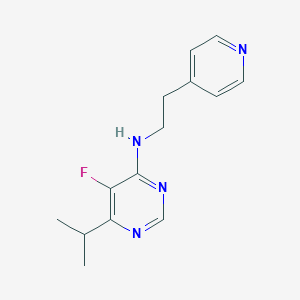

![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)
